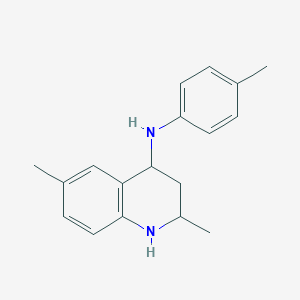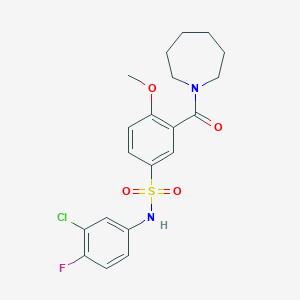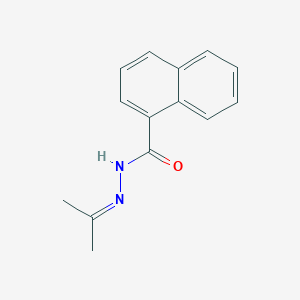![molecular formula C18H18Cl2N2O3S B12480000 4-[(2,6-dichlorobenzyl)(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12480000.png)
4-[(2,6-dichlorobenzyl)(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE is a complex organic compound characterized by its unique molecular structure. It contains a benzamide core substituted with a methanesulfonamido group and a prop-2-en-1-yl group. The presence of the 2,6-dichlorophenyl moiety adds to its chemical diversity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the 2,6-dichlorophenylmethyl intermediate: This involves the reaction of 2,6-dichlorobenzyl chloride with a suitable nucleophile.
Introduction of the methanesulfonamido group: This step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Coupling with the benzamide core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4,4-TRIMETHYLPENTAN-2-YL)BENZAMIDE
- 4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE
- 4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2R)-2-ETHYLHEXYL]BENZAMIDE
Uniqueness
The uniqueness of 4-{N-[(2,6-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE lies in its specific substitution pattern and the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl-methylsulfonylamino]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-3-11-21-18(23)13-7-9-14(10-8-13)22(26(2,24)25)12-15-16(19)5-4-6-17(15)20/h3-10H,1,11-12H2,2H3,(H,21,23) |
InChI Key |
GUFJEHUYSXFMCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=C(C=CC=C1Cl)Cl)C2=CC=C(C=C2)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B12479918.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12479924.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12479942.png)
![3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479943.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12479950.png)
![7-(2-Methylbutan-2-yl)-2-phenyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12479970.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12479972.png)
![1-(2-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B12479979.png)
![2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide](/img/structure/B12479981.png)

![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12479988.png)
![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12479989.png)
